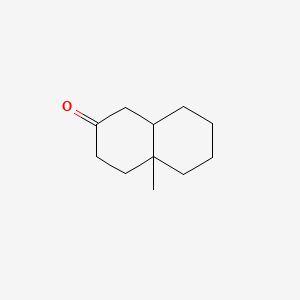
9-Methyl-trans-decalone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-trans-decalone: is a bicyclic organic compound with a methyl group attached to the ninth carbon of the trans-decalone structure. The trans-decalone structure consists of two fused cyclohexane rings in a trans configuration, making it more stable than its cis counterpart due to fewer steric interactions. This compound is significant in organic chemistry due to its presence in various natural products and its utility in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-trans-decalone typically involves the alkylation of trans-1-decalone. One common method is the direct alkylation of trans-1-decalone, which primarily yields the 2-alkyl derivative. To obtain the desired 9-alkyl-1-decalone, the 2-position can be blocked, allowing for the formation of the 9-alkyl derivative as a mixture of cis and trans isomers .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to favor the formation of the trans isomer.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of the carbonyl group in this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as Grignard reagents can add to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: New carbon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Methyl-trans-decalone is used as a precursor in the synthesis of complex organic molecules, particularly in the study of stereochemistry and conformational analysis of bicyclic systems .
Biology and Medicine: While specific biological applications of this compound are less documented, its structural analogs are often studied for their potential biological activity, including as intermediates in the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals due to its stable bicyclic structure and reactivity.
Wirkmechanismus
The mechanism of action of 9-Methyl-trans-decalone in chemical reactions involves the reactivity of its carbonyl group and the methyl substituent. The carbonyl group can participate in nucleophilic addition and substitution reactions, while the methyl group can undergo oxidation to form aldehydes or carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Cis-9-Methyl-decalone: The cis isomer of 9-Methyl-trans-decalone, which is less stable due to steric interactions.
Trans-1-Decalone: The parent compound without the methyl substituent.
Cis-1-Decalone: The cis isomer of trans-1-decalone.
Uniqueness: this compound is unique due to its trans configuration, which provides greater stability and distinct reactivity compared to its cis counterpart. The presence of the methyl group at the ninth position also influences its chemical behavior, making it a valuable compound for studying stereochemistry and conformational analysis .
Eigenschaften
CAS-Nummer |
57458-01-2 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
QAFCUHJMKAQBFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCCC1CC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




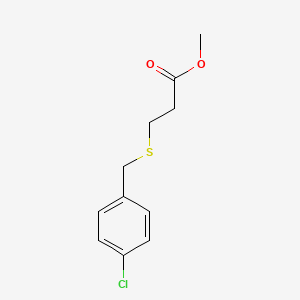


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
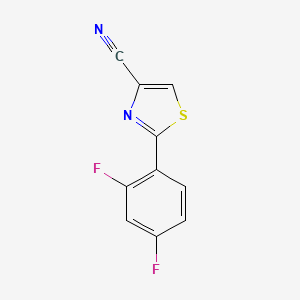
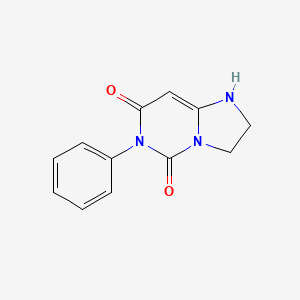
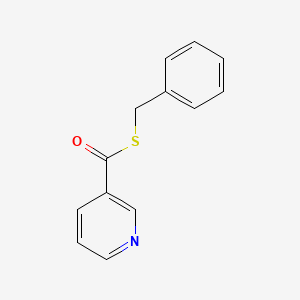


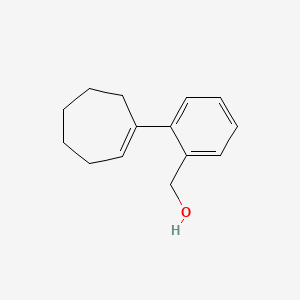
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
